An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine: Structure, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of 4-benzyloxyphenylhydrazine, with a focus on its chemical structure, synthesis, and utility as a versatile intermediate in organic and medicinal chemistry.
Chemical Structure and Physicochemical Properties
4-Benzyloxyphenylhydrazine is an aromatic hydrazine derivative. The core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzyloxy group. It is commonly available and used as its hydrochloride salt to improve stability and handling.
The key structural features include the reactive hydrazine group (-NHNH2), which is a potent nucleophile, and the benzyloxy group, which can influence the electronic properties of the aromatic ring and provides a site for further chemical modification.
Table 1: Physicochemical Properties of 4-Benzyloxyphenylhydrazine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 52068-30-1 | [1][2] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1][2] |
| Molecular Weight | 250.72 g/mol | [1][3] |
| IUPAC Name | (4-(phenylmethoxy)phenyl)hydrazine hydrochloride | [2] |
| Appearance | Cream to brown fluffy powder | [1] |
| Melting Point | 187-189 °C | [1] |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | [2][3] |
| InChI Key | OVNUPJXMCMTQCN-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-benzyloxyphenylhydrazine hydrochloride. The following data has been reported for the synthesized compound.[1][5]
Table 2: Spectroscopic Data for 4-Benzyloxyphenylhydrazine Hydrochloride
| Technique | Data |
| Infrared (IR) | νmax (cm⁻¹): 3232, 2906, 2693, 1568, 1508, 1242, 1177 |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ (ppm): 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ (ppm): 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5 |
| High-Resolution Mass Spectrometry (HRMS-EI) | m/z: Calculated for C₁₃H₁₄N₂O: 214.1106, Found: 214.1110 |
Synthesis and Experimental Protocols
4-Benzyloxyphenylhydrazine hydrochloride is typically synthesized from 4-benzyloxyaniline hydrochloride via a two-step process involving diazotization followed by reduction.
Caption: Synthetic workflow for 4-benzyloxyphenylhydrazine hydrochloride.
This protocol is adapted from established literature procedures.[1][5][6]
Materials:
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4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)
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Sodium nitrite (NaNO₂) (852 mg, 12.3 mmol)
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Tin(II) chloride (SnCl₂) (6.40 g, 33.1 mmol)
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Concentrated Hydrochloric Acid (HCl)
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Deionized water
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Diethyl ether (Et₂O)
Procedure:
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Diazotization:
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In a reaction flask, suspend 4-benzyloxyaniline hydrochloride (12.5 mmol) in concentrated aqueous HCl (25 mL).
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Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.
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Slowly add a solution of sodium nitrite (12.3 mmol) in water (6 mL) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
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Continue stirring the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.
-
-
Reduction:
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Prepare a solution of tin(II) chloride (33.1 mmol) in concentrated aqueous HCl (7.5 mL).
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Add the SnCl₂ solution dropwise to the cold diazonium salt suspension.
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Stir the reaction mixture vigorously at 0 °C for 1 hour. An off-white precipitate should form.
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-
Isolation and Purification:
Applications in Drug Development and Organic Synthesis
4-Benzyloxyphenylhydrazine serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.
A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing indole rings. The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions.
Caption: Role of 4-benzyloxyphenylhydrazine in Fischer Indole Synthesis.
This pathway is instrumental in synthesizing intermediates for drugs like bazedoxifene, a selective estrogen receptor modulator (SERM).[7] The synthesis of a bazedoxifene intermediate has been reported by refluxing 4-benzyloxyphenylhydrazine hydrochloride with 4-benzyloxy propiophenone in ethanol.[7]
4-Benzyloxyphenylhydrazine hydrochloride has been identified as a pro-apoptotic agent.[3] It has shown activity against breast (MCF-7) and prostate (LNCaP) cancer cell lines.
Proposed Mechanism of Action: The compound is believed to exert its anticancer effects by interacting with the estrogen receptor (ER).[3] This interaction leads to the dimerization of the receptor, which in turn modulates gene transcription, leading to an increase in the expression of proteins involved in programmed cell death (apoptosis).
Caption: Simplified signaling pathway for pro-apoptotic activity.
Conclusion
4-Benzyloxyphenylhydrazine is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal research. Its utility in the Fischer indole synthesis provides access to a wide range of complex heterocyclic structures, including key intermediates for pharmaceutical agents. Furthermore, its emerging role as a pro-apoptotic agent highlights its potential in the development of novel anticancer therapies. The well-established synthetic protocols and clear structural characterization make it an accessible and reliable tool for researchers in drug discovery and development.
References
- 1. 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]
- 2. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]
- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
